Gadolinium--magnesium (1/1)
Description
Context of Intermetallic Compounds in Advanced Materials Science
Intermetallic compounds, which consist of two or more metallic elements in specific atomic ratios, form ordered crystalline structures. mdpi.com These materials are distinguished from conventional alloys by their ordered atomic arrangement, which gives rise to a unique combination of physical and mechanical properties. mdpi.com Characteristics such as high melting points, significant strength, light weight, and notable resistance to oxidation and creep make them promising candidates for a variety of demanding applications, including those in the aerospace, automotive, and nuclear energy sectors. mdpi.com The development of intermetallic compounds like TiNi, FeAl, and Ni3Al has been a significant focus of materials science research in recent decades. mdpi.com
Significance of Rare-Earth Intermetallics in Fundamental and Applied Research
The inclusion of rare-earth elements into intermetallic compounds introduces a layer of complexity and functionality, particularly concerning their magnetic and electronic properties. The unique electronic configurations of rare-earth elements, specifically the behavior of their 4f electrons, lead to a wide array of interesting magnetic phenomena. readthedocs.io Intermetallic compounds formed between rare-earth elements and other metals are extensively studied for their potential in applications such as permanent magnets and as components in various industrial technologies. aps.org The interaction between the localized magnetic moments of the rare-earth ions and the conduction electrons of the other metallic components gives rise to complex magnetic ordering, making these materials fertile ground for fundamental physics research.
Overview of GdMg as a Model System for Intermetallic Studies
Detailed Research Findings
Crystal Structure of GdMg (1/1)
The intermetallic compound Gadolinium-Magnesium (1/1) crystallizes in the B2-type structure, which is commonly known as the Cesium Chloride (CsCl) structure. This structure can be visualized as two interpenetrating simple cubic lattices. In the case of GdMg, one lattice is composed of gadolinium atoms and the other of magnesium atoms, with each atom of one type being surrounded by eight atoms of the other type.
| Property | Value |
| Crystal System | Cubic |
| Pearson Symbol | cP2 |
| Space Group | Pm-3m |
| Structure Type | CsCl (B2) |
This table summarizes the crystallographic data for the GdMg (1/1) intermetallic compound.
Magnetic Properties
The magnetic properties of GdMg are of considerable scientific interest due to the interplay of different magnetic exchange interactions. The compound exhibits a transition to a magnetically ordered state at a specific temperature, known as the Curie temperature. Research indicates that GdMg undergoes a transition from a paramagnetic state to a complex magnetic state at approximately 120.4 K. mdpi.com Below this temperature, there is evidence of a competition between ferromagnetic and antiferromagnetic interactions, which leads to a non-collinear, canted magnetic structure at lower temperatures. mdpi.com
| Magnetic Property | Value |
| Curie Temperature (Tc) | 120.4 K mdpi.com |
| Magnetic Ordering | Ferromagnetic-antiferromagnetic competition leading to a canted magnetic state mdpi.com |
This table presents key magnetic properties of the GdMg (1/1) intermetallic compound.
Thermodynamic Properties
The thermodynamic stability of an intermetallic compound is characterized by its enthalpy of formation, which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. For GdMg, first-principles calculations are often employed to determine this value. These theoretical approaches can provide reliable estimates of the formation energetics. Similarly, the heat capacity, which describes the amount of heat required to raise the temperature of the compound, can be investigated through computational methods, though specific experimental data for the 1/1 compound is not widely available in the reviewed literature.
| Thermodynamic Property | Value |
| Enthalpy of Formation (ΔHf°) | Theoretical calculations suggest a stable compound, though specific experimental values are not readily available in the reviewed literature. |
| Heat Capacity (Cp) | Data for the specific GdMg (1/1) compound is not extensively reported in the reviewed literature. |
This table outlines the status of available thermodynamic data for GdMg (1/1).
Electronic Structure
The electronic structure of GdMg, as with other rare-earth intermetallics, is complex, involving the localized 4f electrons of gadolinium and the delocalized valence electrons of both gadolinium and magnesium. Band structure calculations are a primary tool for understanding the electronic properties of such materials. mdpi.comyoutube.com These calculations can reveal the density of states at the Fermi level, which is crucial for determining the metallic or insulating nature of the compound and for explaining its magnetic and transport properties. For GdMg, theoretical studies indicate a metallic character, with the electronic structure playing a key role in mediating the magnetic interactions between the gadolinium ions.
Mechanical Properties
Specific data on the mechanical properties of the pure GdMg (1/1) intermetallic compound are not widely reported in the scientific literature. However, research on magnesium alloys containing gadolinium provides some insight into the potential effects of Gd-Mg phases. The addition of gadolinium to magnesium alloys can significantly improve their mechanical properties, such as hardness and ultimate tensile strength, particularly after heat treatments that lead to the precipitation of various Mg-Gd phases. youtube.com It is important to note that these findings apply to magnesium-rich alloys and not directly to the stoichiometric GdMg (1/1) compound, which is expected to be brittle, a common characteristic of intermetallic phases.
Synthesis and Characterization
The synthesis of intermetallic compounds like GdMg is typically achieved through high-temperature methods. A common technique is arc melting of the constituent elements, gadolinium and magnesium, in the desired stoichiometric ratio under an inert atmosphere (e.g., argon) to prevent oxidation. Subsequent annealing at elevated temperatures may be required to ensure homogeneity and the formation of the desired single-phase crystalline structure. Characterization of the synthesized compound typically involves techniques such as X-ray diffraction (XRD) to confirm the crystal structure and identify any secondary phases, and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) to examine the microstructure and verify the composition.
Structure
2D Structure
Properties
CAS No. |
12024-64-5 |
|---|---|
Molecular Formula |
GdMg |
Molecular Weight |
181.6 g/mol |
IUPAC Name |
gadolinium;magnesium |
InChI |
InChI=1S/Gd.Mg |
InChI Key |
DFIYZNMDLLCTMX-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Gd] |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Gadolinium Magnesium 1/1
Computational Thermodynamic Modeling (CALPHAD Approach)
While ab initio methods excel at describing properties at absolute zero, the CALPHAD (Calculation of Phase Diagrams) method is a powerful phenomenological approach for modeling the thermodynamic properties and phase equilibria of multicomponent systems like Gd-Mg over a wide range of temperatures and compositions. thermocalc.com
The foundation of the CALPHAD methodology is the description of the Gibbs energy for every phase in the system (e.g., liquid, solid solutions, and intermetallic compounds like GdMg). thermocalc.comnsf.gov Each phase's Gibbs energy is represented by a mathematical model that is a function of temperature, pressure, and chemical composition. thermocalc.com
| Step | Description | Reference |
|---|---|---|
| 1. Data Collection | Gather all available experimental data for the system (e.g., phase diagrams, thermochemical data). | thermocalc.com |
| 2. Model Selection | Choose appropriate mathematical models for the Gibbs energy of each phase (liquid, solid solutions, compounds). | thermocalc.comnsf.gov |
| 3. Parameter Optimization | Fit the model parameters to the collected experimental and/or ab initio data to create a thermodynamic database. | thermocalc.com |
| 4. Gibbs Energy Minimization | Use the database to calculate the equilibrium state for any given composition and temperature by minimizing the total Gibbs energy. | thermocalc.com |
| 5. Validation | Validate the predictions of the model against experimental data, especially for multicomponent systems. | thermocalc.com |
Thermodynamic Assessment of Binary and Ternary Systems
The foundation for understanding any metallic alloy system, including Gd-Mg, is the thermodynamic assessment of its phase diagram. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational approach that combines experimental data with thermodynamic models to produce a self-consistent set of thermodynamic parameters for a given system. tandfonline.com This database of parameters can then be used to calculate phase diagrams and predict phase equilibria under various conditions.
In the context of the Gd-Mg system, thermodynamic assessments involve modeling the Gibbs energy of each individual phase. Solution phases, such as the liquid phase or solid solutions, are typically described using the substitutional solution model, where the excess Gibbs energy is expressed with a Redlich-Kister polynomial. ysxbcn.com Intermetallic compounds like GdMg, which have a narrow homogeneity range, are often modeled as stoichiometric compounds. tandfonline.comysxbcn.com
The CALPHAD approach is not limited to binary systems. It is frequently extended to ternary systems to understand the influence of a third element on the Gd-Mg phase stability. For instance, studies on the Gd-Li-Mg and Mg-Ni-Gd ternary systems provide valuable insights into how alloying affects phase relationships.
In the Gd-Li-Mg system , experimental studies combined with CALPHAD calculations have been used to determine phase equilibria and the solubility of lithium in GdMg. scispace.comresearchgate.net The intermetallic compound GdMg was found to have a ternary solubility of up to 5 at.% Li at 250 °C. scispace.comresearchgate.net
For the Mg-Ni-Gd system , thermodynamic assessments have been performed to model the complex phase equilibria, including the formation of various ternary phases and long-period stacking ordered (LPSO) structures. tandfonline.com
These assessments rely on sublattice models to describe the phases and obtain a set of self-consistent thermodynamic parameters that can reproduce experimental data with high accuracy. tandfonline.com The resulting thermodynamic descriptions are crucial for designing new alloys with specific properties.
Table 1: Thermodynamic Models in Gd-Mg and Related Systems| System | Phase Type | Thermodynamic Model | Reference |
|---|---|---|---|
| Mg-Ga | Solution Phases (Liquid, hcp(Mg)) | Substitutional Solution (Redlich-Kister polynomial) | ysxbcn.com |
| Mg-Ga | Intermetallic Compounds | Stoichiometric Compounds | ysxbcn.com |
| Gd-Li-Mg | Ternary Solid Solutions | Thermodynamic data sets developed from experimental data | scispace.comresearchgate.net |
| Mg-Ni-Gd | Solution Phases | Substitutional Model | tandfonline.com |
| Mg-Ni-Gd | Intermediate Phases | Sublattice Model | tandfonline.com |
Prediction of Finite-Temperature Thermodynamic Properties
While CALPHAD provides macroscopic thermodynamic properties, a deeper, quantum-mechanical understanding requires more fundamental approaches to predict thermodynamic behavior at finite temperatures. These methods aim to calculate properties like internal energy, pressure, and entropy by considering the electronic and vibrational states of the system. arxiv.org
Several advanced theoretical techniques are employed for this purpose:
Finite-Temperature Green's Function Approach: This self-consistent method is used to investigate the thermodynamic properties of matter. arxiv.org A recent extension involves a retarded cumulant Green's function, which improves upon the standard GW approximation of many-body perturbation theory. nih.gov This approach can calculate correlation and thermodynamic properties for electronic systems over a wide range of temperatures, revealing how effects like electron correlation and spectral broadening change with temperature. nih.gov
Density Matrix Embedding Theory (DMET): Originally formulated for ground-state calculations, DMET has been extended to finite temperatures (FT-DMET). aps.org This method embeds a small, computationally tractable quantum impurity problem within a mean-field bath, allowing for the calculation of thermodynamic properties of a larger system. aps.org FT-DMET modifies the bath construction to accurately represent the finite-temperature density matrix, making it a powerful tool for studying phase transitions, such as the Néel transition in magnetic materials. aps.org
Path Integral Monte Carlo (PIMC): PIMC is an ab initio quantum simulation technique used to calculate the thermodynamic properties of strongly coupled, degenerate systems like the uniform electron gas, a model for simple metals. researchgate.net By including Coulomb and exchange interactions, PIMC can determine properties such as internal energy and entropy at finite temperatures, providing crucial data for developing and validating other theories like density functional theory. researchgate.net
These methods provide a microscopic basis for the thermodynamic properties of materials like GdMg, complementing the macroscopic view offered by the CALPHAD approach.
Advanced Computational Simulation Techniques
Beyond thermodynamics, a range of advanced computational simulation techniques are used to model the specific physical phenomena that govern the properties of GdMg, from its magnetic behavior to its microstructural evolution.
Spin Fluctuation Theory for Magnetic Transitions
Gadolinium's magnetism arises from its localized 4f electrons. aps.orgaps.org However, in intermetallic compounds, the interaction between these localized moments and the itinerant conduction electrons is critical. The theory of spin fluctuations plays a key role in understanding magnetism in metals, particularly near magnetic instability points or quantum critical points. nih.govnih.gov
This theory describes how thermal energy can cause fluctuations in the local spin density. These fluctuations can mediate interactions between electrons and are crucial for describing magnetic transitions. aps.orgnih.gov In itinerant ferromagnets, where magnetism arises from an imbalance of spin-up and spin-down conduction electrons, spin fluctuations are particularly significant. aps.org Theoretical models, often based on the Hubbard model and calculated using approximations like the Random Phase Approximation (RPA), are used to determine the dynamical susceptibility, which describes the spectrum of spin excitations (e.g., spin waves). nih.gov For gadolinium, neutron scattering experiments are used to measure the magnon spectrum, which can then be fitted to a spin wave model to extract the magnetic exchange interactions between neighboring atoms. aps.org These experimentally validated models are essential for understanding the nature of magnetic ordering in Gd and its alloys.
Quasiparticle and Excitation Spectra Modeling
The electronic properties of a material are determined by its electronic structure. In a many-body system, the concept of a "quasiparticle" is used to describe an electron and its associated interactions with the surrounding electrons. The energies of these quasiparticles determine the electronic excitation spectra measured in photoemission and optical experiments. pku.edu.cnresearchgate.net
GW Approximation: A state-of-the-art method for calculating quasiparticle energies is the GW approximation, which is a form of many-body perturbation theory. pku.edu.cn It involves calculating the electron self-energy operator from the full dielectric matrix and the dressed Green's function to provide accurate predictions of electronic band structures and band gaps. researchgate.net
Ground-State DFT Approaches: It has been shown that generalized Kohn-Sham orbital energies from density functional theory (DFT) calculations can provide good approximations for quasiparticle energies, especially when using functionals designed to minimize delocalization error. pku.edu.cn This offers a computationally less expensive route to predict excitation energies compared to the full GW approach. pku.edu.cn
Thiele Model for Quasiparticle Dynamics: In some magnetic materials, topological spin textures like skyrmions can behave as quasiparticles. aps.org Their dynamics can be modeled using a coarse-grained, particle-based approach based on the Thiele equation. This framework allows for simulations on experimentally relevant length and time scales, which would be inaccessible with full micromagnetic simulations. aps.org
These modeling techniques are fundamental to interpreting experimental spectra and predicting the electronic and magnetic behavior of intermetallic compounds like GdMg.
Multiscale Modeling for Intermetallic Systems
The properties of metallic alloys are intrinsically linked to their microstructure, which evolves during processes like casting, welding, or heat treatment. Multiscale modeling is a strategy that connects simulations across different length and time scales to predict this microstructural evolution and its effect on macroscopic properties. youtube.comsciopen.com
Atomistic Simulations: At the smallest scale, molecular dynamics (MD) can be used to study fundamental mechanisms of deformation and microstructure evolution. sciopen.com
Phase-Field Modeling: At the mesoscale, the multiphase-field method is a widely used approach to simulate the temporal and spatial evolution of microstructures, such as the growth of intermetallic compound layers at the interface between two different metals. hereon.de These models are often coupled with thermodynamic databases (like those from CALPHAD) to incorporate realistic chemical driving forces for phase transformations. youtube.comhereon.de
Finite Element Method (FEM): At the macroscopic scale, FEM is used to model the thermomechanical behavior of a component during a manufacturing process. youtube.com
By integrating these approaches, researchers can create a virtual representation of a material processing chain. For example, a multiphase-field model can simulate the growth of intermetallic compounds like Al3Mg2 and Al12Mg17 in an Al-Mg diffusion couple, providing insights into the kinetics of layer growth that determines the strength of a solid-state weld. hereon.de Such multiscale strategies are essential for understanding and controlling the formation of intermetallic phases like GdMg during alloy processing. youtube.comsciopen.com
Machine Learning Approaches for Materials Prediction and Design
In recent years, machine learning (ML) has emerged as a powerful tool for accelerating materials discovery and design. sciopen.com By training models on existing experimental data, ML can predict the properties of new alloys, bypassing the need for extensive, resource-intensive experimentation. researchgate.netx-mol.com This approach is particularly well-suited for complex systems like Mg-Gd alloys.
The typical ML workflow involves:
Data Collection: A database of mechanical properties (e.g., yield strength, ultimate tensile strength, elongation) is compiled from published literature. researchgate.net
Feature Engineering: Descriptors for each alloy are defined, which can include elemental composition, processing parameters (like temperature and extrusion speed), and calculated thermodynamic parameters. researchgate.netresearchgate.net
Model Training: Various ML algorithms are trained on the data to find complex relationships between the features and the target properties.
Prediction and Optimization: The trained model is used to predict the properties of new, unexplored alloy compositions and processing conditions.
Several ML algorithms have been successfully applied to Mg-Gd alloys:
Table 2: Machine Learning Models for Mg-Gd Alloy Design| ML Algorithm | Application | Key Findings | Reference |
|---|---|---|---|
| Artificial Neural Networks (ANN) | Predicting mechanical properties of extruded Mg-Gd alloys. | The model successfully relates alloy content and process parameters to properties like grain size and tensile strength. | researchgate.netx-mol.com |
| Bayesian Optimization | Multi-objective optimization of Mg-Gd-Y alloys. | Efficiently tunes hyperparameters of prediction models to improve accuracy for yield strength, UTS, and elongation. | researchgate.net |
| Gaussian Process Regressor | Optimal design of Mg alloys through an active learning loop. | Overcomes prediction error dependency on training data by considering both predictions and their uncertainties. | nih.gov |
| Random Forest / Neural Network | Predicting UTS and ductility of Mg alloys. | Achieved high prediction accuracies (70-80%) and provides a basis for high-throughput screening of new alloys. | sciopen.com |
These ML approaches enable the rapid exploration of the vast compositional and processing space, providing theoretical guidance and a practical basis for the design of high-performance Mg-Gd alloys. researchgate.netnih.gov
Phase Equilibria and Thermodynamic Stability of Gadolinium Magnesium Systems
Binary Gadolinium-Magnesium Phase Diagram Investigations
The Gadolinium-Magnesium (Gd-Mg) binary system is characterized by the presence of four stable intermetallic phases: GdMg, GdMg₂, GdMg₃, and Gd₅Gd. The GdMg compound, with a 1/1 stoichiometry, is a key phase in this system. Investigations into the binary phase diagram have been conducted through both experimental methods and computational thermodynamic modeling.
The CALPHAD (CALculation of PHAse Diagrams) method has been instrumental in assessing the thermodynamic properties and phase equilibria of the Mg-Gd system. These assessments rely on critically evaluating available experimental data to develop thermodynamic descriptions for each phase. The resulting calculated phase diagrams generally show good agreement with experimental findings.
The intermetallic compounds in the Gd-Mg system are known for their high thermal stability, with melting points that can exceed 620 °C. samaterials.com This high thermal stability makes them effective for strengthening magnesium alloys at elevated temperatures.
Ternary Phase Equilibria Involving GdMg (e.g., Gd-Li-Mg, Mg-Gd-Zn Systems)
The addition of a third element to the Gd-Mg system introduces further complexity and opportunities for tuning material properties. The behavior of the GdMg phase in these ternary systems is critical for the development of multicomponent alloys.
Experimental studies are essential for accurately determining the phase boundaries and equilibria in ternary systems. Techniques such as thermal analysis, phase equilibration, X-ray diffractometry (XRD), and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) are employed.
In the Gd-Li-Mg system , experimental investigations involving the analysis of numerous annealed alloys have been performed. These studies have determined the extent of ternary solubilities and identified the stable phases at specific temperatures. For instance, at 250 °C, no ternary compounds were observed, but the solubility of lithium in the binary Gd-Mg phases was quantified.
For the Mg-Gd-Zn system , experimental work has focused on the Mg-rich corner, which is of significant commercial interest. These investigations have identified several ternary phases, such as X-(Mg₁₂ZnGd), W-(Mg₃Zn₃Gd₂), and I-(Mg₃Zn₆Gd₁). The phase compositions and crystal structures of these ternary compounds have been characterized, contributing to a more complete understanding of the phase relationships.
The CALPHAD method is a powerful tool for modeling complex ternary phase diagrams. nih.govjmamg.com By integrating thermodynamic data from the constituent binary systems, it is possible to predict phase equilibria in the ternary system. These calculations provide valuable insights that can guide experimental work and alloy development.
For the Gd-Li-Mg system , thermodynamic assessments have been performed by combining new experimental data with existing descriptions of the Gd-Mg and Li-Mg binary systems. This has resulted in the calculation of isothermal and vertical sections of the phase diagram, as well as the liquidus surface projection. These calculated diagrams have shown good agreement with experimental data.
In the Mg-Gd-Zn system , thermodynamic modeling has been used to set up the phase diagram in the Mg-rich corner. These computational assessments help in classifying different phase regions and understanding the stability of various phases as a function of composition and temperature. For example, calculations can predict the temperatures at which certain ternary phases, like the W-phase, are in equilibrium with the α-Mg matrix.
In the Gd-Li-Mg system , experimental studies at 250 °C have shown that the GdMg phase can dissolve up to 5 atomic percent of lithium. The table below summarizes the ternary solubilities of lithium in various Gd-Mg intermetallic phases at this temperature.
| Phase | Maximum Lithium Solubility (at. %) |
| GdMg | 5 |
| GdMg₂ | ~3 |
| GdMg₃ | 5 |
In the Mg-Gd-Zn system , the focus is often on the solubility of zinc and gadolinium in the magnesium matrix and the formation of ternary compounds. The W-phase (Mg₃Zn₃Gd₂) is a notable ternary phase in this system, and its composition and stability are influenced by the Zn/Gd ratio in the alloy.
Thermodynamic Parameters and Formation Energetics of Gadolinium-Magnesium (1/1)
The thermodynamic stability of the GdMg (1/1) compound is quantified by its thermodynamic parameters, most notably the standard enthalpy of formation (ΔfH°). This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Alternatively, first-principles calculations based on density functional theory (DFT) are increasingly used to predict the formation enthalpies of intermetallic compounds. mdpi.com These computational methods calculate the total energy of the compound and its constituent elements to determine the energy of formation. These calculated values are often used as input for CALPHAD-type thermodynamic models to assess phase diagrams. libretexts.org
The Gibbs free energy of formation, which also accounts for entropy, determines the ultimate stability of the phase at a given temperature and pressure. The thermodynamic properties of all phases in the Gd-Mg system, including stable and metastable ones, are essential for accurate phase diagram calculations and for modeling phase transformations. upv.es
Metastable Phase Formation and Stability Considerations
In addition to the stable phases, metastable phases can form in the Gd-Mg system, particularly during non-equilibrium processing such as rapid solidification or aging treatments of supersaturated solid solutions. researchgate.netlibretexts.org These metastable phases can have a significant impact on the mechanical properties of the alloy.
In Mg-rich Gd-containing alloys, a common precipitation sequence from a supersaturated solid solution (S.S.S.S.) upon aging is:
S.S.S.S.(Mg) → β''-Mg₃Gd → β'-Mg₇Gd → β-Mg₅Gd researchgate.net
The β'' and β' phases are metastable precipitates. researchgate.net The β'' phase (Mg₃RE, D019 structure) often nucleates homogeneously and is fully coherent with the magnesium matrix. This is typically followed by its transformation to the coherent β' phase (Mg₇RE, BCO structure). researchgate.net The existence and precise structure of the β'' phase are subjects of ongoing research. jmamg.com
The stability of these metastable phases is a kinetic phenomenon. They exist in a local energy minimum and can persist for extended periods if the activation energy for transformation to a more stable phase is high. libretexts.org The presence, morphology, and distribution of these metastable precipitates are crucial for the age-hardening response and the resulting strength of Mg-Gd based alloys. The study of these metastable phases is critical for optimizing the heat treatment processes and mechanical properties of these advanced materials.
Crystallographic Structures and Phase Transformations in Gadolinium Magnesium 1/1
Identification of Stable Crystallographic Phases (e.g., B2 (CsCl) and B1 structures)
The crystallographic arrangement of atoms in a solid is crucial as it governs many of its physical and chemical properties. For binary intermetallic compounds like GdMg, several common structure types exist, including the B1 (rock salt, NaCl type) and B2 (caesium chloride, CsCl type) structures.
The GdMg compound is known to crystallize in the B2 (CsCl-type) structure . atomic-scale-physics.de This structure is a simple cubic lattice with a two-atom basis. The Pearson Symbol for this structure is cP2, and it belongs to the space group Pm-3m (No. 221). atomic-scale-physics.de In an ideal B2 structure, one type of atom is located at the corners (0,0,0) of the cube, while the other type of atom is at the body center (1/2, 1/2, 1/2). This arrangement results in a coordination number of 8 for both atomic species, meaning each atom is surrounded by eight nearest neighbors of the other atomic type.
While the B2 structure is the stable phase for GdMg, the B1 (rock salt) structure is another common arrangement for 1:1 binary compounds. The B1 structure is face-centered cubic (FCC) and belongs to the space group Fm-3m. It can be visualized as two interpenetrating FCC sublattices, with a coordination number of 6 for each atom. For GdMg, the B2 structure is the energetically favorable and observed phase under standard conditions.
Structural Stability and Energetics under Pressure and Temperature Variations
The stability of a crystal structure is dependent on external conditions such as pressure and temperature. The application of hydrostatic pressure typically forces atoms closer together, which can alter the energetics and stability of a given phase, sometimes inducing a transition to a more compact structure. nih.gov
For intermetallic compounds, increasing pressure generally leads to a decrease in the lattice parameters and unit cell volume. researchgate.net This compression is accompanied by an increase in the bulk modulus, which is a measure of a material's resistance to uniform compression. Theoretical studies on various compounds show that as pressure increases, the ground state energy of the structure also increases, while the lattice constants decrease. nih.gov The mechanical stability of a crystal structure under pressure can be evaluated using the Born stability criteria, which relate the elastic constants of the material. A structure is considered mechanically stable if its elastic constants satisfy these criteria. nih.gov
While specific experimental data for GdMg under high pressure is limited, the behavior of related materials provides insight. For instance, pure gadolinium undergoes a phase transition from a hexagonal close-packed (hcp) to a Samarium-type (Sm-type) structure at high pressures. aps.org Furthermore, the application of pressure can significantly alter the electronic and magnetic properties of materials, often by modifying the distances and interactions between atoms. nih.govresearchgate.net
The table below illustrates the general, expected effects of increasing hydrostatic pressure on the structural and energetic properties of a B2-type intermetallic compound like GdMg, based on established physical principles. nih.govresearchgate.net
Interactive Data Table: Conceptual Effect of Pressure on GdMg Properties
| Property | 0 GPa (Ambient) | 10 GPa | 20 GPa |
| Lattice Parameter (a) | a₀ | < a₀ | << a₀ |
| Unit Cell Volume (V) | V₀ | < V₀ | << V₀ |
| Ground State Energy | E₀ | > E₀ | >> E₀ |
| Bulk Modulus (B) | B₀ | > B₀ | >> B₀ |
| Mechanical Stability | Stable | Stable | May transition |
Note: This table is illustrative. Actual values require specific experimental or computational data for GdMg.
Temperature-Induced Solid-State Structural Transformations
Temperature variations can provide the thermal energy necessary for a material to overcome an energy barrier and transform from one solid-state phase to another. In many metallic and intermetallic systems, these transformations are crucial for tailoring material properties.
For the Gd-Mg system, diffusion studies indicate that atomic mobility becomes significant at elevated temperatures. While specific solid-state transformations for the 1:1 GdMg phase are not widely documented, the behavior of the constituent elements and related compounds is informative. Pure gadolinium metal, for example, exhibits a structural transformation at high temperatures. At room temperature, it has a hexagonal close-packed (α-form) structure, which transforms into a body-centered cubic (β-form) structure at temperatures above 1,235 °C. wikipedia.org
Other gadolinium-based intermetallic compounds are well-known for undergoing temperature-induced structural transformations, which are often coupled with magnetic transitions. For example, compounds in the Gd₅(SiₓGe₁₋ₓ)₄ series exhibit first-order magneto-structural transitions near room temperature. These transformations involve a change from a monoclinic to an orthorhombic crystal structure, driven by changes in temperature or an applied magnetic field.
The table below summarizes known temperature-induced transformations in related gadolinium materials to illustrate the types of structural changes that can occur.
Interactive Data Table: Examples of Temperature-Induced Transformations in Gd and Related Compounds
| Compound | Low-Temperature Phase | High-Temperature Phase | Transformation Temperature |
| Gadolinium (Gd) | α-form (hcp) | β-form (bcc) | > 1,235 °C wikipedia.org |
| Gd₅Si₂Ge₂ | Monoclinic | Orthorhombic |
These examples highlight that structural transformations in gadolinium-containing materials are common and can occur over a wide range of temperatures, suggesting that the GdMg lattice is also likely sensitive to thermal variations.
Lattice Parameter Variations with Compositional Modifications (e.g., GdMg(1-x)Zn(x) pseudobinary compounds)
Modifying the chemical composition of an intermetallic compound by substituting one element with another is a common strategy to tune its properties. When a third element is introduced into a binary compound like GdMg, a ternary or pseudobinary compound is formed. This substitution directly impacts the crystal lattice.
In the case of GdMg(1-x)Zn(x), zinc atoms would substitute for magnesium atoms on the Mg sublattice of the B2 structure. Both magnesium and zinc are chemically similar and can form intermetallic compounds with gadolinium. The effect of this substitution on the lattice parameter is primarily governed by the relative atomic sizes of the substituted elements and their electronic interactions with the host lattice. Zinc has an atomic radius of approximately 134 pm, while magnesium's is about 160 pm.
According to Vegard's law, for an ideal solid solution, the lattice parameter of the resulting alloy should vary linearly with the concentration of the substituent. Given that the zinc atom is smaller than the magnesium atom, substituting Mg with Zn would be expected to cause a contraction of the unit cell, leading to a decrease in the lattice parameter. Studies on other substituted systems, such as Mg₁₋ₓZnₓFe₂O₄ nano-ferrites, show a clear trend of increasing lattice constant with increasing concentration of the larger ion. researchgate.netnih.gov
The table below presents a hypothetical variation of the lattice parameter for GdMg(1-x)Zn(x) based on these principles, assuming a starting lattice parameter for pure GdMg (B2 phase) and a linear decrease (Vegard's law) upon substitution with the smaller Zn atom.
Interactive Data Table: Hypothetical Lattice Parameter Variation in GdMg(1-x)Zn(x)
| Compound | Zn Concentration (x) | Mg Concentration (1-x) | Expected Lattice Parameter 'a' (Å) |
| GdMg | 0.0 | 1.0 | ~3.80 (Reference) |
| GdMg₀.₈Zn₀.₂ | 0.2 | 0.8 | < 3.80 |
| GdMg₀.₆Zn₀.₄ | 0.4 | 0.6 | < 3.78 |
| GdMg₀.₄Zn₀.₆ | 0.6 | 0.4 | < 3.76 |
| GdMg₀.₂Zn₀.₈ | 0.8 | 0.2 | < 3.74 |
| GdZn | 1.0 | 0.0 | ~3.72 (Reference) |
Note: This table is illustrative and assumes Vegard's law applies. The reference lattice parameters for the end members (GdMg and GdZn) are estimates for the B2 structure. Actual experimental values may show deviations from this linear trend due to electronic effects and lattice strain.
Electronic Structure and Interatomic Interactions in Gadolinium Magnesium 1/1
Electronic Band Structure and Density of States Analysis
The electronic band structure and the density of states (DOS) are essential for understanding the properties of any solid. For an alloy like GdMg, the DOS is a composite of the electronic states contributed by both constituent atoms, and its profile can be predicted using methods like the coherent potential approximation (CPA) for disordered systems. ias.ac.inaps.org First-principles calculations, specifically those employing density functional theory (DFT), are crucial for obtaining a detailed picture. arxiv.org For gadolinium-containing compounds, these calculations must account for the strong electronic correlations in the 4f shell, often through methods like DFT+U (where 'U' is a Hubbard-like correction term). mdpi.com
Due to the inherent magnetism of gadolinium, any realistic electronic structure calculation for GdMg must be spin-polarized. researchgate.net This approach treats spin-up and spin-down electrons separately, resulting in two distinct band structures and densities of states. researchgate.net The difference between these spin-up and spin-down electronic structures reveals the net magnetic moment of the compound and is fundamental to understanding its magnetic ordering. aps.orgaps.org
In gadolinium, the seven unpaired 4f electrons create a large localized magnetic moment. arxiv.org Spin-polarized calculations for various gadolinium compounds, such as GdN and GdNiGe, show a significant splitting of the 4f and 5d bands. mdpi.comarxiv.org For GdMg, these investigations would reveal how the Gd 4f moments induce a spin polarization in the itinerant 5d and Mg valence electrons. This induced polarization is a key element of the exchange coupling that establishes long-range magnetic order in the material. The use of advanced computational methods like DFT+U or SIC-LSD is vital to accurately capture the energy position and splitting of the strongly correlated 4f bands. mdpi.comosti.gov
The electronic structure of GdMg is metallic, characterized by a finite density of states at the Fermi level (E_F). aps.org The Fermi surface, which is the surface in reciprocal space that separates occupied from unoccupied electron states at absolute zero, is a key concept for metallic systems. youtube.comyoutube.comyoutube.com The shape and features of the Fermi surface are dictated by the band structure and the electron concentration. youtube.comaps.org
Analysis of Charge Transfer and Chemical Bonding Characteristics
The chemical bonding in intermetallic compounds like GdMg is a complex mixture of metallic, ionic, and covalent contributions. Gadolinium is a highly electropositive element, and magnesium is also electropositive, suggesting that the ionic component of bonding will be significant. iaea.org In many Mg-based intermetallics, charge transfer plays a strong role in stabilizing the crystal structure. nih.govresearchgate.net
However, the picture is more nuanced than simple electronegativity differences would suggest. Studies on Gd-TM (transition metal) compounds have shown that the degree of charge transfer can be complex. For instance, calculations for GdNi₅ found no net charge transfer from Gd to Ni, whereas LaNi₅ showed a significant transfer. aps.org This indicates that the specific band structure and hybridization effects are critical. In GdMg, a transfer of charge is expected, but the system's metallic nature confirms the presence of a "sea" of delocalized electrons, which is the hallmark of metallic bonding. iaea.org The bonding can be quantitatively analyzed using quantum chemical techniques that partition charge density and identify multi-atom bonds, revealing a combination of polar and delocalized interactions that stabilize the structure. nih.govaps.orgaps.org
Electronic Origin of Complex Magnetic Interactions
The long-range magnetic ordering in most rare-earth metals and their alloys is described by the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. arxiv.orgyoutube.com This is an indirect exchange mechanism where the localized 4f magnetic moments are coupled through the spin polarization they induce in the surrounding sea of conduction electrons. youtube.com The interaction is oscillatory in nature, meaning it can favor either ferromagnetic or antiferromagnetic alignment depending on the distance between the magnetic ions.
While the RKKY model provides a good starting point, studies on Gd intermetallics show that it is not always sufficient. For example, the magnetic ordering mechanism is strongly influenced by the occupations of both the Gd and anion d-bands, leading to deviations from simple RKKY behavior. osti.gov GdMg is a prime example of this complexity, as it is reported to exhibit a canted magnetic structure. aps.org This type of non-collinear magnetism cannot be explained by the simplest form of the RKKY interaction and points to competing magnetic interactions. Other mechanisms, such as a direct overlap of 5d-electron states on neighboring sites, may also contribute, particularly if the Gd atoms are in close proximity. aps.org The ultimate magnetic structure of GdMg arises from a delicate balance of these electronic interactions, which can be sensitively tuned by factors like pressure and temperature. osti.gov
Data Tables
Table 1: Magnetic Properties of GdMg and Related Gd-Intermetallic Compounds
This table compares the experimental magnetic ordering and transition temperatures for GdMg and other isostructural or isoelectronic Gd compounds. The data highlights that while isoelectronic with GdZn and GdCd, GdMg displays distinct magnetic behavior.
| Compound | Crystal Structure | Magnetic Ordering Type | Transition Temperature (K) | Reference |
| GdMg | CsCl-type | Canted Antiferromagnetic | ~110 (T_N) | aps.org |
| GdZn | CsCl-type | Ferromagnetic | 270 (T_C) | aps.org |
| GdCd | CsCl-type | Ferromagnetic | 265 (T_C) | aps.org |
Note: T_N refers to the Néel temperature for antiferromagnetic ordering, and T_C refers to the Curie temperature for ferromagnetic ordering.
Table 2: Role of Key Atomic Orbitals in Gadolinium-Magnesium (1/1)
This table summarizes the principal roles of the valence and core electronic orbitals of Gadolinium and Magnesium in the GdMg compound.
| Element | Orbital | Primary Role(s) | Description |
| Gadolinium (Gd) | 4f | Magnetism (Primary Moment) | Highly localized, half-filled shell carries the large, stable magnetic moment (7 µB). Does not participate in bonding. arxiv.org |
| 5d | Exchange Coupling, Conduction, Bonding | Itinerant electrons form conduction bands. They are polarized by the 4f moments and mediate the indirect exchange interaction between Gd sites. aps.orgnih.gov | |
| 6s | Conduction, Bonding | Delocalized valence electrons contribute to the metallic bonding and conductivity. | |
| Magnesium (Mg) | 3s | Conduction, Bonding | Valence electrons form conduction bands, contributing to the metallic character and bonding of the alloy. |
| 3p | Conduction, Bonding | Valence electrons that hybridize with Mg 3s and Gd 5d states to form the conduction bands. |
Complex Magnetic Ordering Phenomena in Gadolinium Magnesium 1/1
Ferromagnetism and Antiferromagnetism in GdMg
Gadolinium-Magnesium (1/1) primarily exhibits ferromagnetic (FM) ordering at ambient pressure. capes.gov.br The transition to this ferromagnetic state occurs at a Curie temperature (TC) that has been determined experimentally to be approximately 120 K, a value in good agreement with theoretical calculations predicting a TC of 117 K. capes.gov.br In this state, the magnetic moments of the gadolinium atoms align parallel to each other.
However, the ferromagnetic state is in close competition with antiferromagnetic (AFM) interactions. This balance is delicate and can be shifted by external factors such as pressure or changes in the lattice parameter. capes.gov.br Calculations show that while the dominant interaction at zero pressure favors ferromagnetism (indicated by a maximum in the exchange interaction at wavevector q=0), a competing peak is also present at the zone boundary, signaling a tendency towards antiferromagnetism. capes.gov.br A decrease in the lattice parameter, for instance, weakens the ferromagnetic coupling and promotes an antiferromagnetic (AF1) state. capes.gov.br
Magnetic Phase Transitions and Critical Behavior
The magnetic state of GdMg is highly sensitive to external conditions, leading to distinct phase transitions and critical behaviors under pressure and upon compositional changes.
The application of external pressure significantly alters the magnetic transition temperature of GdMg. As pressure increases, the interatomic distances decrease, which directly impacts the strength and nature of the magnetic exchange interactions. nso-journal.org For GdMg, theoretical calculations predict that increasing pressure, which reduces the lattice parameter, weakens the ferromagnetic ordering. capes.gov.br This leads to a decrease in the Curie temperature. capes.gov.br Continued pressure can further shift the balance, eventually favoring an antiferromagnetic ground state over the ferromagnetic one. capes.gov.br This behavior contrasts with some materials where pressure can increase the Curie temperature by enhancing the exchange interaction. researchgate.netmetu.edu.tr
Table 1: Magnetic Transition Temperatures of GdMg at Ambient and Under Pressure
| Condition | Magnetic State | Transition Temperature (TC) | Reference |
|---|---|---|---|
| Ambient Pressure (Experimental) | Ferromagnetic | ~120 K | capes.gov.br |
| Ambient Pressure (Theoretical) | Ferromagnetic | 117 K | capes.gov.br |
This table is generated based on data from cited research. The pressure-dependent values are qualitative as specific pressure points were not detailed in the source.
Altering the chemical composition by substituting magnesium with zinc in the GdMg(1-x)Zn(x) system provides a method to tune the magnetic properties. The compound GdMg is isoelectronic with GdZn, meaning they have the same number of valence electrons, yet their magnetic behaviors differ due to the electronic structure, particularly the absence of filled d-bands in magnesium compared to zinc. capes.gov.br Studies on the GdMg1-xZnx series show how the magnetic ordering evolves as the composition shifts from GdMg (ferromagnetic) to GdZn (also ferromagnetic, but with different characteristics). capes.gov.br This tuning of magnetic properties through compositional changes is a known phenomenon, where doping can alter the Curie temperature and even the nature of the magnetic order from ferromagnetic to antiferromagnetic or vice versa. itu.edu.traps.org
Magnetoelastic Coupling and Spin-Phonon Interactions
Magnetoelastic coupling refers to the interaction between a material's magnetic state and its mechanical properties, where changes in magnetization can induce strain (magnetostriction) and vice versa. nih.govarxiv.org This coupling originates from the dependence of the magnetic exchange energy on the distance between magnetic ions. nih.gov Spin-phonon interactions are the quantum mechanical manifestation of this phenomenon, describing the coupling between magnons (quantized spin waves) and phonons (quantized lattice vibrations). nso-journal.orgresearchgate.net These interactions are crucial for understanding magnetic relaxation, thermal transport, and certain phase transitions. researchgate.netaps.org
While magnetoelastic and spin-phonon effects are fundamentally important for a complete understanding of the magnetism in GdMg, specific experimental or theoretical data on magnetostriction, magnetoelastic constants, or spin-phonon scattering rates for the GdMg (1/1) compound were not prominently available in the reviewed literature. For context, pure gadolinium is known to exhibit significant magnetostriction.
Theoretical Models for Magnetic Ground States and Excitations (e.g., Ruderman-Kittel-Kasuya-Yosida (RKKY) Model Refinements)
The magnetic ordering in many rare-earth intermetallic compounds is often described by the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. This model describes an indirect exchange coupling between localized magnetic moments (the 4f electrons of Gd) that is mediated by the itinerant conduction electrons.
However, for GdMg, it has been shown that the standard RKKY model alone is insufficient to fully explain its magnetic behavior, particularly under pressure. capes.gov.br Theoretical studies indicate that the magnetic ordering mechanism is strongly influenced by the occupations of both the gadolinium 5d-bands and the anion (magnesium) p- and d-bands. capes.gov.br This represents a significant refinement of the basic RKKY theory, highlighting that a more detailed electronic band structure calculation is necessary to accurately predict the magnetic ground state and its evolution. These calculations correctly predict the ferromagnetic ground state at ambient pressure and the transition towards an antiferromagnetic state with a reduced lattice parameter, a result the simple RKKY model does not fully capture. capes.gov.br
Surface and Interface Phenomena of Gadolinium Magnesium 1/1
Surface Electronic Structure and Reconstruction in GdMg
The electronic structure at the surface of GdMg is expected to differ significantly from its bulk counterpart due to the termination of the crystal lattice and the resulting changes in atomic coordination. While direct experimental studies on the surface electronic structure of GdMg are not extensively documented, theoretical considerations and data from related gadolinium-based alloys provide valuable insights. aps.org
The bulk electronic structure of similar Gd-based intermetallic compounds is characterized by the strong influence of the partially filled 4f orbitals of gadolinium, which lie close to the Fermi level. aps.org At the surface, the reduced coordination of Gd and Mg atoms can lead to a redistribution of electronic states. This may result in a narrowing of the d-bands and a shift in the surface density of states compared to the bulk.
Surface Reconstruction:
Surfaces of intermetallic alloys often undergo reconstruction, where the surface atoms rearrange into a structure different from the bulk termination to minimize surface free energy. acs.org In systems like Al/Pd(100), a "clock"-type reconstruction is observed to optimize bonding within the surface layer and between the first and second atomic layers. acs.org For GdMg, one could anticipate reconstructions driven by the significant difference in atomic radii and electronegativity between Gd and Mg. The surface may reconstruct to accommodate the large Gd atoms and optimize the metallic bonding, potentially leading to ordered surface alloys with distinct stoichiometry and atomic arrangement from the (1/1) bulk.
Interactive Table: Expected Effects of Surface Reconstruction in GdMg
| Property | Expected Change due to Reconstruction | Rationale |
| Surface Symmetry | Altered from bulk crystallographic plane | Minimization of surface energy |
| Coordination Number | Reduced for surface atoms | Broken bonds at the surface |
| Bond Lengths | Modified from bulk values | Relaxation and new bonding configurations |
| Electronic States | Emergence of surface-specific states | Changes in local atomic environment |
Interfacial Bonding and Heterostructure Formation
The formation of interfaces between GdMg and other materials is crucial for creating heterostructures with tailored properties for electronic and spintronic devices. advancedsciencenews.com The nature of the interfacial bonding, whether it is covalent, metallic, or van der Waals, will dictate the electronic and magnetic properties of the heterostructure. lqdtu.edu.vn
When GdMg is interfaced with another material, the chemical and structural mismatch at the boundary can lead to unique phenomena. For instance, in heterostructures involving transition metal dichalcogenides, weak van der Waals interactions can preserve the intrinsic properties of the individual layers. lqdtu.edu.vn In contrast, forming an interface between GdMg and a substrate with strong chemical affinity could lead to the formation of new interfacial phases or significant charge transfer.
Heterostructure Formation:
The creation of GdMg-based heterostructures can be achieved through various deposition techniques, such as molecular beam epitaxy or sputtering. researchgate.netbohrium.com The choice of substrate and growth conditions significantly influences the quality of the interface. For example, depositing GdMg on a substrate with a similar crystal structure and lattice parameter could promote epitaxial growth, leading to a well-ordered interface with minimal defects. aps.org Conversely, a large lattice mismatch may result in a highly strained or disordered interface.
Interactive Table: Factors Influencing GdMg Heterostructure Properties
| Factor | Influence on Heterostructure | Example |
| Lattice Mismatch | Strain, defects, and dislocations at the interface. | Growth of GdMg on a silicon substrate. |
| Chemical Reactivity | Formation of new interfacial compounds. | Reaction with an oxide substrate to form Gd-O and Mg-O bonds. |
| Deposition Technique | Control over film thickness, stoichiometry, and interface sharpness. | Molecular Beam Epitaxy for atomic layer control. researchgate.net |
| Substrate Temperature | Adatom mobility and crystalline quality of the film. | Higher temperatures can improve crystallinity but may also promote interdiffusion. |
Influence of Surfaces and Interfaces on Magnetic Properties (e.g., Enhanced Interfacial Magnetism)
The magnetic properties of GdMg at surfaces and interfaces can be markedly different from its bulk behavior. bohrium.com The reduced symmetry and coordination at a surface can lead to enhanced magnetic moments and modified magnetic ordering. researchgate.net This is a common phenomenon in thin films and at interfaces, where the electronic environment is significantly altered. bohrium.com
In gadolinium compounds, the large magnetic moment arises from the seven unpaired electrons in the 4f shell. At an interface, the interaction between these localized moments and the conduction electrons of an adjacent material can lead to enhanced interfacial magnetism. aps.org This magnetic proximity effect can induce magnetism in a non-magnetic material or alter the magnetic ordering of the GdMg layer itself. aps.org For instance, studies on LaAlO3/SrTiO3 heterostructures have shown that magnetism can be stabilized by exchange interactions at the interface. aps.org
Furthermore, the structural reconstructions and strain at the interface can modify the orbital hybridization and, consequently, the superexchange interactions that govern magnetic ordering. aps.org This provides a pathway to tune the magnetic properties of GdMg thin films by selecting appropriate substrates and controlling the interface structure.
Surface Chemistry and Adsorption Phenomena
The surface of GdMg is expected to be highly reactive due to the electropositive nature of both gadolinium and magnesium. Exposure to ambient conditions will likely lead to rapid oxidation. rsc.org The surface chemistry is dominated by the formation of gadolinium and magnesium oxides and hydroxides. The initial stages of oxidation are critical as they determine the composition and structure of the passivating layer, which in turn affects the material's long-term stability and reactivity. researchgate.net
Adsorption Phenomena:
The adsorption of molecules onto the GdMg surface is governed by the surface's electronic structure and chemical composition. aps.org The presence of highly reactive sites, such as coordinatively unsaturated metal atoms, will facilitate the chemisorption of various molecules. The Langmuir adsorption model can be used to describe the relationship between the pressure of a gas and the surface coverage. youtube.comyoutube.com
The interaction of molecules with the GdMg surface can be investigated using techniques like X-ray photoelectron spectroscopy (XPS) to identify the chemical states of the adsorbed species and the surface atoms. The adsorption process can also be modeled using computational methods like density functional theory (DFT) to understand the binding energies and geometries of adsorbates. aps.org The study of adsorption is crucial for applications in catalysis, where the surface provides active sites for chemical reactions, and in sensor technology. aps.org
Interactive Table: Expected Adsorption Behavior on GdMg Surfaces
| Adsorbate Molecule | Expected Interaction | Potential Application |
| Oxygen (O₂) | Strong chemisorption, leading to oxide formation. researchgate.netrsc.org | Passivation, catalysis. |
| Water (H₂O) | Dissociative adsorption, forming hydroxides. | Corrosion studies, hydrogen production. |
| Carbon Monoxide (CO) | Chemisorption on metal sites. | Catalysis, sensor development. |
| Organic Molecules | Physisorption or chemisorption depending on functional groups. nih.govnih.gov | Functional coatings, biomaterial interfaces. |
Advanced Characterization Techniques for Gadolinium Magnesium 1/1 Research
Diffraction-Based Structural Probes (e.g., X-ray Diffractometry, Neutron Diffraction)
Diffraction techniques are fundamental in determining the atomic arrangement within a crystalline material. For GdMg, both X-ray and neutron diffraction are crucial for elucidating its structure.
Neutron Diffraction offers complementary information to XRD. Due to the high neutron absorption cross-section of natural gadolinium, neutron diffraction studies on Gd-containing materials can be challenging and often require the use of specific isotopes or specialized techniques. However, neutron diffraction is particularly valuable for determining the magnetic structure of materials. For GdMg, which exhibits complex magnetic ordering, neutron diffraction would be the definitive technique to probe the arrangement of magnetic moments at low temperatures. In related Gd-Mg-containing compounds like GdMgSn and GdMgPb, neutron powder diffraction has been successfully used to identify incommensurate antiferromagnetic structures by observing the appearance of purely magnetic peaks at low temperatures. nih.gov
| Technique | Information Obtained | Relevance to GdMg (1/1) |
|---|---|---|
| X-ray Diffractometry (XRD) | Crystal structure, lattice parameters, phase purity | Confirms the CsCl-type cubic structure. |
| Neutron Diffraction | Crystal and magnetic structure | Essential for determining the arrangement of magnetic moments in its ordered states. |
Electron Microscopy Techniques (e.g., Scanning Electron Microscopy (SEM), Electron Probe Microanalysis (EPMA), Energy Dispersive X-ray Spectroscopy (EDS))
Electron microscopy techniques are vital for characterizing the microstructure and elemental composition of materials at the micrometer and nanometer scales.
Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. In the context of GdMg, SEM would be used to visualize the grain size and morphology of polycrystalline samples, identify the presence of any secondary phases or impurities, and examine fracture surfaces to understand mechanical failure mechanisms.
Electron Probe Microanalysis (EPMA) is a quantitative analytical technique that can determine the elemental composition of a material with high accuracy and spatial resolution. nih.govradiopaedia.org By bombarding a small spot on the sample with a focused electron beam and analyzing the emitted characteristic X-rays, EPMA can provide precise weight percentages of Gadolinium and Magnesium, confirming the 1:1 stoichiometry of the GdMg compound. abo.fi
Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, provides a rapid qualitative and semi-quantitative elemental analysis of the sample. jeolusa.com An EDS spectrum of GdMg would show characteristic X-ray peaks for Gadolinium and Magnesium, allowing for a quick confirmation of the elemental composition and the creation of elemental maps showing the spatial distribution of these elements within the microstructure. cameca.com
| Technique | Primary Information | Application to GdMg (1/1) |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, grain structure | Imaging of grain boundaries and identification of secondary phases. |
| Electron Probe Microanalysis (EPMA) | Quantitative elemental composition | Precise determination of the Gd:Mg ratio. |
| Energy Dispersive X-ray Spectroscopy (EDS) | Qualitative and semi-quantitative elemental analysis, elemental mapping | Rapid confirmation of elemental composition and distribution. |
Spectroscopic Methods for Electronic and Chemical States (e.g., X-ray Absorption Fine Structure (XAFS), X-ray Photoelectron Spectroscopy (XPS))
Spectroscopic techniques that probe core-level electrons are essential for understanding the electronic structure and chemical bonding in materials.
X-ray Absorption Fine Structure (XAFS) provides information on the local atomic environment and electronic state of a specific element. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). A study on a GdMg hydride switchable mirror using XAFS at the Gd L3-edge revealed changes in the electronic structure upon hydrogenation, indicated by an increase in the intensity of the absorption edge, suggesting a higher number of holes in the d-valence band of Gadolinium. aps.org For pure GdMg, XANES at the Gd and Mg edges would provide information on their oxidation states and the local coordination geometry.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. An XPS survey spectrum of a clean GdMg sample would show peaks corresponding to the core levels of Gadolinium and Magnesium. High-resolution spectra of the Gd 3d or 4d and Mg 2s or 2p core levels would reveal any chemical shifts, providing insight into the bonding environment and potential surface oxidation. researchgate.netxpsdatabase.net
| Technique | Key Information | Insight for GdMg (1/1) |
|---|---|---|
| X-ray Absorption Fine Structure (XAFS) | Local atomic structure, oxidation state | Details on the coordination environment and electronic configuration of Gd and Mg. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical states | Information on the surface chemistry and bonding of Gd and Mg. |
Magnetic Characterization Techniques (e.g., Magnetic Susceptibility, Magnetization Measurements)
Magnetic characterization techniques are crucial for understanding the complex magnetic behavior of GdMg, which includes ferromagnetic and canted magnetic phases. aps.org
Magnetic Susceptibility measurements as a function of temperature provide information about the nature of magnetic ordering. For GdMg, these measurements would reveal the transition temperatures, such as the Curie temperature (TC) for the onset of ferromagnetic ordering. researchgate.net The behavior of the susceptibility in the paramagnetic region above TC can be used to determine the effective magnetic moment of the Gadolinium atoms. shaalaa.com
Magnetization Measurements as a function of an applied magnetic field (M-H curves) at various temperatures are used to determine key magnetic parameters such as the saturation magnetization, remanence, and coercivity. radiopaedia.orgwikipedia.org For GdMg, M-H curves would illustrate the ferromagnetic nature of the material at low temperatures and could reveal the presence of the canted magnetic state through specific features in the magnetization process. msu.ru
| Technique | Parameter Measured | Significance for GdMg (1/1) |
|---|---|---|
| Magnetic Susceptibility | Response to a small applied magnetic field vs. temperature | Identifies magnetic transition temperatures (e.g., Curie temperature). |
| Magnetization Measurements | Magnetic moment vs. applied magnetic field | Determines saturation magnetization and reveals details of the magnetic ordering. |
Thermal Analysis Methods (e.g., Differential Thermal Analysis, Specific Heat)
Thermal analysis techniques are employed to study the thermal properties of materials, including phase transitions and thermodynamic parameters.
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as a function of temperature. iastate.eduunibw.de DTA can be used to identify phase transitions in GdMg, such as melting and solid-state transformations, by detecting the endothermic or exothermic events associated with these processes. abo.firesearchgate.net
Specific Heat measurements provide fundamental information about the thermodynamic properties of a material. The temperature dependence of the specific heat of GdMg would show anomalies, such as a lambda-type peak, at the magnetic ordering temperatures, allowing for a detailed study of the nature of these phase transitions. nih.gov Low-temperature specific heat measurements can also provide insights into the electronic and lattice contributions to the total heat capacity.
| Technique | Measurement | Information Gained for GdMg (1/1) |
|---|---|---|
| Differential Thermal Analysis (DTA) | Temperature difference between sample and reference during heating/cooling | Detection of phase transition temperatures (e.g., melting point). |
| Specific Heat | Heat required to raise the temperature of the sample | Characterization of thermodynamic properties and phase transitions. |
Synchrotron Radiation and In Situ / Operando Characterization Approaches
Synchrotron radiation sources provide high-brilliance X-ray beams that enable advanced characterization techniques, including in situ and operando studies.
Synchrotron Radiation based techniques, such as high-resolution XRD and XAFS, offer significant advantages over laboratory-based instruments, including higher signal-to-noise ratios and faster data acquisition times. For GdMg, synchrotron XRD would allow for more precise determination of lattice parameters and the detection of subtle structural changes.
In Situ and Operando Characterization involves performing measurements while the material is under changing conditions, such as temperature, pressure, or reactive environments. For example, in situ synchrotron XRD could be used to study the formation of the GdMg intermetallic compound from its constituent elements upon heating or to observe structural phase transitions in real-time. nih.govvscht.cz Operando techniques could be employed to study the changes in the magnetic structure of GdMg using neutron diffraction while varying the applied magnetic field or temperature. walisongo.ac.idresearchgate.net
| Approach | Description | Potential Application to GdMg (1/1) |
|---|---|---|
| Synchrotron Radiation | Use of high-intensity X-rays from a synchrotron source | High-resolution structural and electronic studies. |
| In Situ / Operando Methods | Characterization under real-time, dynamic conditions | Studying phase formation and transitions as they occur. |
Future Research Directions and Emerging Paradigms for Gadolinium Magnesium 1/1 Intermetallics
Predictive Materials Design via Advanced Computational Methods and Machine Learning
The paradigm of materials discovery is rapidly shifting from traditional trial-and-error experimentation to a more predictive and accelerated approach, driven by computational tools and machine learning. For the Gadolinium-Magnesium (1/1) intermetallic, these methods offer a powerful avenue to explore its vast potential.
Advanced machine learning (ML) techniques can be employed to accelerate the evaluation process, identify new correlations, and optimize material design. wikipedia.org By constructing ML-based models, it is possible to establish relationships between processing parameters (such as extrusion velocity and temperature), alloy composition, and resulting material properties. wikipedia.orgatlantis-press.com These properties can include grain size, yield stress (tensile and compressive), ultimate strength, and hardness. wikipedia.orgatlantis-press.com Artificial neural networks, for instance, have been successfully used to predict the anisotropic behavior and strength of Mg-Gd alloys. wikipedia.org This predictive capability allows for the targeted design of alloys with specific, desired characteristics, significantly reducing the number of required experimental iterations. wikipedia.org
The integration of data-driven methodologies with physics-based modeling marks a significant shift towards more integrated and predictive engineering practices. stanfordmaterials.com This approach is not only faster but can also uncover complex, non-linear relationships that may not be apparent through conventional analysis. The development of robust and accurate predictive models is a critical future research direction for tailoring the properties of Gd-Mg based materials. wikipedia.orgstanfordmaterials.com
Table 1: Application of Machine Learning in Mg-Gd Alloy Property Prediction
| Predicted Property | Input Parameters | Machine Learning Model | Outcome |
| Grain Size | Extrusion Velocity, Temperature, Gd Content | Artificial Neural Network | Accurate prediction of microstructure |
| Tensile Yield Stress | Extrusion Velocity, Temperature, Gd Content | Artificial Neural Network | Optimization of strength properties |
| Compressive Yield Stress | Extrusion Velocity, Temperature, Gd Content | Artificial Neural Network | Understanding of anisotropic behavior |
| Ultimate Tensile Strength | Extrusion Velocity, Temperature, Gd Content | Artificial Neural Network | Design of high-strength alloys |
Exploration of Quaternary and Higher-Order Gadolinium-Magnesium Containing Systems
While the binary Gd-Mg (1/1) system provides a fundamental basis for understanding, the exploration of more complex quaternary and higher-order systems containing gadolinium and magnesium is a crucial frontier for developing advanced materials with enhanced properties. The addition of one or more elements can lead to the formation of new phases, refinement of the microstructure, and significant improvements in mechanical and chemical properties.
Research has already indicated the potential of such systems. For instance, the addition of elements like Zinc (Zn) and Yttrium (Y) to the Mg-Gd system (e.g., Mg-Zn-Y-Gd) has been explored to improve corrosion resistance through the formation of long-period stacking ordered (LPSO) phases. mdpi.com Similarly, the inclusion of Manganese (Mn) in Mg-Gd-Y-Zn systems has been investigated. The introduction of these additional elements can have a synergistic effect, further enhancing the properties of the base alloy.
Future research should systematically explore the phase diagrams and properties of various quaternary and quinary systems based on Gd-Mg. This includes, but is not limited to, systems with additions of elements such as aluminum (Al), silver (Ag), calcium (Ca), and other rare earth elements. atlantis-press.comgoogle.com The goal is to create a comprehensive understanding of how different elemental additions influence the microstructure, mechanical strength, ductility, corrosion resistance, and high-temperature performance of Gd-Mg based alloys.
In Situ Studies of Dynamic Processes and Operando Characterization Techniques
A fundamental understanding of the dynamic processes that occur within materials during their formation, processing, and operation is critical for optimizing their performance. In situ and operando characterization techniques, which allow for real-time observation of material behavior under realistic conditions, are indispensable tools in this endeavor.
For the Gd-Mg (1/1) intermetallic and related alloys, in situ studies can provide invaluable insights into various phenomena. For example, in situ scanning electron microscopy (SEM) combined with acoustic emission (AE) has been used to study the dynamics of deformation mechanisms in Mg-Gd alloys. researchgate.net These techniques have revealed the activation of non-basal slip systems and the influence of gadolinium on twin growth dynamics. researchgate.net Synchrotron diffraction coupled with compression tests is another powerful in situ method to investigate the evolution of twinning. ras.ru
Future research should expand the use of these and other in situ techniques to study:
Solidification and phase formation: Real-time observation of the formation of intermetallic phases like Mg5Gd during cooling.
Deformation mechanisms: Detailed analysis of slip and twinning activity under various loading conditions and temperatures.
Corrosion processes: Monitoring the initiation and propagation of corrosion in real-time to understand the role of different phases and microstructural features. mdpi.com
Operando characterization, which involves studying the material while it is functioning in a device or under operational conditions, is particularly relevant for applications such as biodegradable implants or high-temperature components. These advanced characterization methods will bridge the gap between fundamental materials science and real-world applications. samaterials.comresearchgate.net
Tailoring Properties through Nanostructuring and Low-Dimensional Materials Fabrication
The properties of materials can be dramatically altered and enhanced by engineering their structure at the nanoscale. Nanostructuring and the fabrication of low-dimensional materials represent a significant future research direction for the Gadolinium-Magnesium (1/1) system.
Introducing nano-sized reinforcement particles into a magnesium alloy matrix is a promising strategy to improve strength and creep resistance, particularly at elevated temperatures. mdpi.com This is achieved through mechanisms like Orowan strengthening. Future work should focus on developing effective methods for dispersing nanoparticles (e.g., oxides, carbides) within the Gd-Mg matrix and studying the resulting mechanical properties.
Furthermore, the fabrication of low-dimensional Gd-Mg materials, such as thin films, offers opportunities for novel applications. Thin films of Mg-Ag alloys have been investigated for their mechanical and corrosion properties, suggesting a pathway for exploring Gd-Mg based thin films. stanfordmaterials.com These could be relevant for applications in electronics, coatings, or as model systems for fundamental studies. The investigation of nanostructured Gd-Fe garnets has shown size-dependent magnetic properties, indicating that nanostructuring can be a powerful tool to tune the physical properties of gadolinium-containing materials.
Fundamental Understanding of Structure-Property Relationships under Extreme Conditions (e.g., High Pressure, High Magnetic Field)
To ensure the reliability and performance of materials in demanding applications, it is essential to understand their behavior under extreme conditions such as high pressure and high magnetic fields. For the Gadolinium-Magnesium (1/1) intermetallic, this research area remains largely unexplored and holds significant scientific interest.
High Pressure: Studies on other gadolinium-containing compounds, such as gadolinium polynitrides, have shown that high pressure can induce the formation of novel phases with unique properties, including high energy densities. It is conceivable that applying high pressure to the Gd-Mg (1/1) system could lead to phase transformations, resulting in new crystal structures with altered mechanical and electronic properties. Future research should involve high-pressure diffraction and spectroscopy experiments to investigate the structural stability and phase diagram of Gd-Mg (1/1) at elevated pressures.
High Magnetic Field: Gadolinium is known for its interesting magnetic properties, exhibiting ferromagnetism at low temperatures and strong paramagnetism at higher temperatures. wikipedia.org The application of a high magnetic field could have a significant influence on the magnetic ordering and phase stability of the Gd-Mg (1/1) intermetallic. Investigating the magnetocaloric effect in Gd-Mg alloys under high magnetic fields could also be a fruitful area of research, with potential applications in magnetic refrigeration. wikipedia.org Studies on gadolinium-iron-garnet at high magnetic fields have revealed a strong dependence of magnetization on the applied field, suggesting that the magnetic response of Gd-Mg could also be tuned.
Interdisciplinary Research with Other Fields of Materials Science and Engineering
The full potential of the Gadolinium-Magnesium (1/1) intermetallic and its derivatives can only be realized through collaboration and knowledge exchange with other fields of materials science and engineering. The unique properties of these materials make them relevant for a wide range of applications, necessitating an interdisciplinary approach.
Biomaterials Science: Mg-Gd alloys are promising candidates for biodegradable medical implants due to their biocompatibility and mechanical properties that can be tailored to match those of bone. researchgate.net Interdisciplinary research involving materials scientists, biologists, and medical professionals is crucial for the development and testing of such implants. This includes studies on corrosion behavior in physiological environments, cytocompatibility, and in vivo performance. mdpi.comresearchgate.net The addition of elements like silver (Ag) or calcium (Ca) to Mg-Gd alloys is being explored to enhance their degradation properties and even introduce antibacterial effects. mdpi.com
High-Temperature Applications: The ability of gadolinium to improve the high-temperature strength and creep resistance of magnesium alloys makes them attractive for applications in the aerospace and automotive industries. atlantis-press.comstanfordmaterials.com Collaborative research with mechanical and aerospace engineers is needed to design and validate components made from these alloys for use in high-performance engines and structural parts. atlantis-press.com
Magnetic Materials and Electronics: Given the magnetic properties of gadolinium, there is potential for developing Gd-Mg based materials for magnetic and electronic applications. stanfordmaterials.com This could include sensors, data storage media, or components for magnetic refrigeration. stanfordmaterials.com Research in this area would benefit from collaborations with physicists and electrical engineers.
By fostering these interdisciplinary collaborations, the fundamental knowledge of the Gd-Mg (1/1) system can be translated into innovative technologies that address challenges in various sectors.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for producing Gd-Mg (1/1) intermetallic compounds, and how can their purity be ensured?
- Methodological Answer : The synthesis of Gd-Mg (1/1) typically involves arc-melting under inert gas (e.g., argon) using stoichiometric amounts of high-purity gadolinium (99.9%) and magnesium (99.95%). Post-synthesis annealing at 400–500°C for 72–120 hours is critical to achieve homogeneity. Purity is verified via X-ray diffraction (XRD) to confirm the absence of secondary phases and energy-dispersive X-ray spectroscopy (EDS) for compositional analysis . For reproducibility, ensure furnace calibration and inert gas purity are documented in line with standardized protocols .
Q. Which characterization techniques are most effective for verifying the structural and compositional integrity of Gd-Mg (1/1)?
- Methodological Answer : XRD is essential for phase identification, while scanning electron microscopy (SEM) coupled with EDS provides elemental mapping to detect segregation. Differential thermal analysis (DTA) can identify phase transitions, and neutron diffraction is recommended for resolving light-element interactions (e.g., Mg sublattice occupancy). Always cross-validate results with multiple techniques to mitigate instrumental biases .
Q. How should researchers design experiments to study the thermodynamic stability of Gd-Mg (1/1) under varying temperatures?
- Methodological Answer : Use a combination of calorimetry (e.g., DSC for enthalpy measurements) and high-temperature XRD to track phase stability. Design experiments with incremental temperature steps (e.g., 25°C intervals) and equilibration times ≥1 hour. Include control samples (e.g., pure Gd/Mg) to isolate compound-specific behavior. Statistical replication (≥3 trials) reduces thermal lag artifacts .
Advanced Research Questions
Q. How can contradictions in reported phase diagrams for Gd-Mg systems (e.g., solubility limits) be resolved?
- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., cooling rates) or impurity levels. Conduct a meta-analysis of historical data (e.g., Joseph & Gschneidner (1965) vs. Rokhlin & Nikitina (1977)) and replicate experiments under controlled conditions. Apply the CALPHAD method to model thermodynamic parameters, incorporating error margins from raw material purity certificates .
Q. What advanced computational methods are suitable for predicting the electronic structure and bonding behavior of Gd-Mg (1/1)?
- Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (e.g., +6 eV for Gd 4f orbitals) can model localized electron interactions. Pair with Bader charge analysis to quantify charge transfer between Gd and Mg. Validate predictions against experimental X-ray photoelectron spectroscopy (XPS) data and magnetic susceptibility measurements .
Q. How can researchers optimize experimental protocols to study rare earth diffusion kinetics in Gd-Mg (1/1) at atomic scales?
- Methodological Answer : Use isotope tracer methods (e.g., Mg-25) combined with secondary ion mass spectrometry (SIMS) for diffusion profiling. Atomic-resolution transmission electron microscopy (TEM) with in-situ heating stages allows real-time observation. Ensure ultra-high vacuum conditions to prevent oxidation artifacts. Data analysis should employ Boltzmann-Matano models to extract activation energies .
Q. What strategies mitigate challenges in reconciling magnetic property data (e.g., Curie temperature) across studies of Gd-Mg (1/1)?
- Methodological Answer : Magnetic measurements are sensitive to sample geometry and defect density. Standardize sample preparation (e.g., spark plasma sintering for dense pellets) and use superconducting quantum interference device (SQUID) magnetometry with field-cooling protocols. Cross-reference with neutron scattering data to distinguish bulk vs. surface magnetic contributions .
Data Analysis and Reporting Guidelines
Q. How should researchers structure the "Methods" section to ensure reproducibility of Gd-Mg (1/1) studies?
- Methodological Answer : Include subsections on (1) synthesis parameters (furnace type, gas flow rates), (2) characterization instrument models (e.g., Bruker D8 Advance XRD), (3) data acquisition settings (e.g., step size in XRD scans), and (4) statistical tests (e.g., error bars derived from Gaussian fits). Supplementary materials should provide raw datasets and calibration curves .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on Gd-Mg (1/1)?
- Methodological Answer : Adopt the PICO framework (Population: Gd-Mg system; Intervention: doping/annealing; Comparison: binary vs. ternary alloys; Outcome: phase stability) to narrow scope. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate questions. For example: "How does 2% Al doping affect the eutectic temperature of Gd-Mg (1/1)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
